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molecular formula C16H17ClN2O2 B8440692 Methyl 2-chloro-6-(4-((dimethylamino)methyl)phenyl)isonicotinate

Methyl 2-chloro-6-(4-((dimethylamino)methyl)phenyl)isonicotinate

Cat. No. B8440692
M. Wt: 304.77 g/mol
InChI Key: ZIQSBJGOVGMTEX-UHFFFAOYSA-N
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Patent
US08765732B2

Procedure details

To a solution of methyl 2-(4-(bromomethyl)phenyl)-6-chloroisonicotinate (0.533 g, 1.56 mmol) in THF, dimethylamine (7.8 mL, 2M solution in THF) was added and reaction mass stirred at rt for overnight. On completion, reaction mass concentrated and crude obtained was purified by column chromatography over silica gel obtaining pure methyl 2-chloro-6-(4-((dimethylamino)methyl)phenyl)isonicotinate (0.48 g, 99%).
Quantity
0.533 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[C:11]([CH:16]=[C:17]([Cl:19])[N:18]=2)[C:12]([O:14][CH3:15])=[O:13])=[CH:5][CH:4]=1.[CH3:20][NH:21][CH3:22]>C1COCC1>[Cl:19][C:17]1[CH:16]=[C:11]([CH:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH2:2][N:21]([CH3:22])[CH3:20])=[CH:4][CH:5]=2)[N:18]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
0.533 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C=1C=C(C(=O)OC)C=C(N1)Cl
Name
Quantity
7.8 mL
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mass
CUSTOM
Type
CUSTOM
Details
On completion, reaction mass
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crude obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel obtaining pure methyl 2-chloro-6-(4-((dimethylamino)methyl)phenyl)isonicotinate (0.48 g, 99%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C(C(=O)OC)C=C(N1)C1=CC=C(C=C1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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